molecular formula C29H31N7O2 B564014 伊马替尼(哌啶)-N-氧化物 CAS No. 571186-91-9

伊马替尼(哌啶)-N-氧化物

货号 B564014
CAS 编号: 571186-91-9
分子量: 509.614
InChI 键: MSADRWGPCQTOST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imatinib is used alone or together with other medicines to treat different types of cancer or bone marrow conditions . It prevents or stops the growth of cancer cells and is called an antineoplastic (cancer) agent .


Synthesis Analysis

Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .


Molecular Structure Analysis

The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .


Chemical Reactions Analysis

A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N,N′-carbonyldiimidazole (CDI) as a condensing agent .


Physical And Chemical Properties Analysis

Imatinib (Piperidine)-N-oxide has a molecular formula of C29H31N7O2 and a molecular weight of 509.6 . A high efficiency, highly selective separation was achieved with an MS-compatible mobile phase based on 10 mM ammonium formate and 0.1% formic acid modifier .

科学研究应用

  1. 伊马替尼,以格列卫或格力卫上市,被 FDA 批准用于治疗多种癌症,尤其是费城染色体阳性 (Ph+) 慢性粒细胞白血病 (CML)。它作为一种酪氨酸激酶抑制剂,专门针对癌细胞。它还因其物理化学性质、制备方法、分析方法、稳定性和降解途径而在各种条件下进行了研究,包括在应力条件下氧化成 N-氧化物 (Al-Hadiya、Bakheit 和 Abd-Elgalil,2014).

  2. 研究还重点关注了 CML 患者中伊马替尼及其 N-氧化物形式的浓度水平之间的关系。研究表明,对该药物反应良好和反应不佳的患者中,这些水平存在显着差异。ABCG2 和 SLCO1B3 等某些基因的遗传多态性与这些反应有关 (Omran、Abdelfattah、Moussa、Alieldin 和 Shouman,2020).

  3. 伊马替尼的代谢,包括转化为 N-氧化物代谢物,已在肝微粒体中得到表征。这些研究有助于了解该药物的代谢途径和与其他药物的潜在相互作用 (Ma、Xu 和 Shou,2009).

  4. 据报道,使用抗伊马替尼抗体开发了一种针对伊马替尼的超特异性和灵敏夹心 ELISA。该技术对于治疗药物监测和药代动力学研究非常有利,因为它与吡啶-N-氧化伊马替尼等代谢物的交叉反应性低 (Saita、Yamamoto、Hosoya、Yamamoto、Kimura、Narisawa 和 Shin,2017).

  5. 伊马替尼的新型代谢物,例如腺嘌呤二核苷酸磷酸 (ADP+) 偶联物,已在大鼠和人肝微粒体中被发现。这些发现有助于更深入地了解该药物的代谢途径和药物相互作用的潜在影响 (Ma、Subramanian、Xu、Schrag 和 Shou,2008).

  6. 在药物-药物相互作用领域,研究评估了伊马替尼与其他药物(例如伏立康唑)的联合使用,以了解它们的药代动力学和药效学相互作用。这些研究对于优化接受多种药物的患者的治疗策略至关重要 (Lin、Xie、Qiu、Chen 和 Xu,2019).

作用机制

安全和危害

Imatinib (Piperidine)-N-oxide is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

未来方向

The development of potent and specific small-molecule tyrosine kinase inhibitors has made remarkable progress over the past 20 years since the approval of imatinib . The challenge of drug resistance to kinase inhibitors is being met, and the future of kinase drug discovery looks promising .

属性

IUPAC Name

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSADRWGPCQTOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652617
Record name 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

571186-91-9
Record name 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloroperoxybenzoic acid (Fluka, Buchs, Switzerland; 2.06 g of 55%, 4.27 mmol) is added to a stirred mixture of 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide (prepared as described in EP 0 564 409 B1, Example 21; 2.00 g, 4.05 mmol) in dichloromethane (70 mL) at −20° C. The resulting mixture is then stirred at RT for 72 h. The solvent is then evaporated off under reduced pressure to yield a mixture which is purified by column chromatography on silica gel, eluent dichloromethane-methanol-water (70:30:5), to give the title compound as a yellow crystalline solid, m.p. 154-158° C.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。